molecular formula C12H15BN2O3 B13894736 [2-Cyano-5-(morpholin-4-ylmethyl)phenyl]boronic acid

[2-Cyano-5-(morpholin-4-ylmethyl)phenyl]boronic acid

Cat. No.: B13894736
M. Wt: 246.07 g/mol
InChI Key: DQCPBUJLKUOOGC-UHFFFAOYSA-N
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Description

[2-Cyano-5-(morpholin-4-ylmethyl)phenyl]boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group, a cyano group, and a morpholinylmethyl group attached to a phenyl ring. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in Suzuki–Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Cyano-5-(morpholin-4-ylmethyl)phenyl]boronic acid typically involves the reaction of (2-formylphenyl)boronic acid with morpholine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in methanol at an appropriate temperature, followed by the addition of hydrochloric acid to adjust the pH .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

[2-Cyano-5-(morpholin-4-ylmethyl)phenyl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Amines.

    Substitution: Biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, [2-Cyano-5-(morpholin-4-ylmethyl)phenyl]boronic acid is widely used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds. This makes it a valuable reagent for the synthesis of complex organic molecules .

Biology

Its ability to form stable complexes with these molecules makes it useful in biochemical assays .

Medicine

Research is ongoing to explore the potential of this compound in medicinal chemistry, particularly in the design of boron-containing drugs for cancer therapy and other diseases .

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials and polymers. Its unique reactivity makes it a valuable building block for various applications .

Mechanism of Action

The mechanism of action of [2-Cyano-5-(morpholin-4-ylmethyl)phenyl]boronic acid involves its ability to form stable complexes with other molecules through its boronic acid group. This allows it to participate in various chemical reactions, such as the Suzuki–Miyaura coupling, where it acts as a nucleophile transferring its organic group to a palladium catalyst .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [2-Cyano-5-(morpholin-4-ylmethyl)phenyl]boronic acid is unique due to the presence of the cyano and morpholinylmethyl groups. These functional groups enhance its reactivity and make it suitable for specific applications in organic synthesis and molecular recognition .

Properties

Molecular Formula

C12H15BN2O3

Molecular Weight

246.07 g/mol

IUPAC Name

[2-cyano-5-(morpholin-4-ylmethyl)phenyl]boronic acid

InChI

InChI=1S/C12H15BN2O3/c14-8-11-2-1-10(7-12(11)13(16)17)9-15-3-5-18-6-4-15/h1-2,7,16-17H,3-6,9H2

InChI Key

DQCPBUJLKUOOGC-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)CN2CCOCC2)C#N)(O)O

Origin of Product

United States

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